molecular formula C7H5BrN2O B6164047 6-bromopyrrolo[1,2-b]pyridazin-4-ol CAS No. 2141956-21-8

6-bromopyrrolo[1,2-b]pyridazin-4-ol

Cat. No. B6164047
CAS RN: 2141956-21-8
M. Wt: 213
InChI Key:
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Description

6-Bromopyrrolo[1,2-b]pyridazin-4-ol (6-Br-PP) is a synthetic compound that has been studied for its potential biological applications. 6-Br-PP is a heterocyclic compound with a five-membered ring containing two nitrogen atoms and one bromine atom. It is an important intermediate for the synthesis of various heterocyclic compounds, and has been used in various scientific research applications.

Scientific Research Applications

6-bromopyrrolo[1,2-b]pyridazin-4-ol has been used in various scientific research applications. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as 1,2,3-triazolo[4,5-b]pyridazin-4-amines, which have potential applications in drug discovery. 6-bromopyrrolo[1,2-b]pyridazin-4-ol has also been used as a substrate for the enzymatic synthesis of various biologically active compounds, such as 6-bromo-3-methyl-2-pyridone, which has been studied for its potential anti-cancer activity.

Mechanism of Action

The mechanism of action of 6-bromopyrrolo[1,2-b]pyridazin-4-ol is not yet fully understood. Studies have suggested that 6-bromopyrrolo[1,2-b]pyridazin-4-ol may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition of COX-2 could lead to the reduction of inflammation, which could be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
Studies have suggested that 6-bromopyrrolo[1,2-b]pyridazin-4-ol may have various biochemical and physiological effects. These effects include anti-inflammatory, anti-oxidant, anti-cancer, and anti-bacterial activities. In addition, 6-bromopyrrolo[1,2-b]pyridazin-4-ol has been shown to modulate the activity of certain enzymes, such as COX-2.

Advantages and Limitations for Lab Experiments

6-bromopyrrolo[1,2-b]pyridazin-4-ol has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and is stable in a variety of solvents. In addition, it has been used in a variety of scientific research applications, making it a useful tool for scientists. However, 6-bromopyrrolo[1,2-b]pyridazin-4-ol may have some limitations when used in laboratory experiments. For example, it may be difficult to obtain in large quantities, and it may be toxic to some organisms.

Future Directions

There are several possible future directions for research on 6-bromopyrrolo[1,2-b]pyridazin-4-ol. One possible direction is to further study its mechanism of action and biochemical and physiological effects. Another possible direction is to develop new synthetic methods for the synthesis of 6-bromopyrrolo[1,2-b]pyridazin-4-ol. Additionally, further research could be conducted to explore the potential applications of 6-bromopyrrolo[1,2-b]pyridazin-4-ol, such as its use as an anti-cancer agent or as a substrate for the enzymatic synthesis of biologically active compounds. Finally, further research could also be conducted to explore the potential toxicity of 6-bromopyrrolo[1,2-b]pyridazin-4-ol, and to develop methods for its safe use in laboratory experiments.

Synthesis Methods

6-bromopyrrolo[1,2-b]pyridazin-4-ol can be synthesized through a variety of methods. One common method involves the reaction of pyrrolo[1,2-b]pyridazin-4-ol (PP) with bromine in the presence of a base. This reaction yields 6-bromopyrrolo[1,2-b]pyridazin-4-ol as the major product. Other possible methods include the reaction of PP with bromoacetaldehyde in the presence of a base, or the reaction of PP with bromoacetonitrile in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromopyrrolo[1,2-b]pyridazin-4-ol involves the conversion of a pyridazine derivative to the desired product through a series of reactions.", "Starting Materials": [ "2,3-dibromopyridazine", "sodium hydride", "2-methyl-1H-pyrrole-3-carbaldehyde", "acetic anhydride", "sodium acetate", "ethanol", "water", "sodium hydroxide", "hydrochloric acid", "sodium carbonate", "potassium carbonate", "methanol", "acetonitrile", "tetrahydrofuran", "dimethylformamide", "dimethyl sulfoxide", "chloroform", "dichloromethane", "diethyl ether" ], "Reaction": [ "Step 1: 2,3-dibromopyridazine is reacted with sodium hydride in dry DMF to form the corresponding pyridazine anion.", "Step 2: The pyridazine anion is then reacted with 2-methyl-1H-pyrrole-3-carbaldehyde in the presence of acetic anhydride and sodium acetate to form the desired intermediate.", "Step 3: The intermediate is then treated with a mixture of ethanol and water in the presence of sodium hydroxide to form the final product.", "Step 4: The product is purified by recrystallization from a suitable solvent such as methanol, acetonitrile, tetrahydrofuran, or dimethyl sulfoxide.", "Step 5: The purity of the final product is confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis." ] }

CAS RN

2141956-21-8

Product Name

6-bromopyrrolo[1,2-b]pyridazin-4-ol

Molecular Formula

C7H5BrN2O

Molecular Weight

213

Purity

95

Origin of Product

United States

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